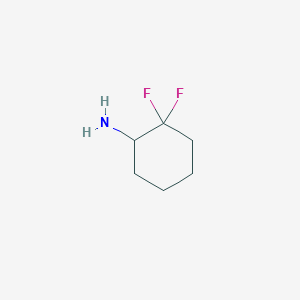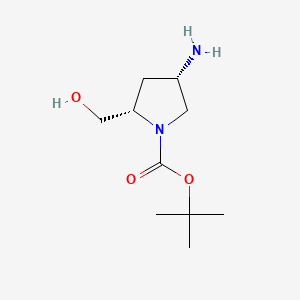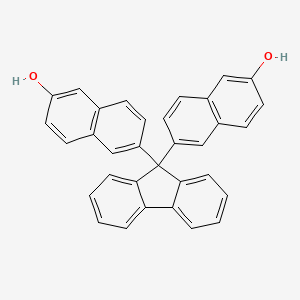
6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated bis(ether amine) monomers is described in the papers. For instance, the preparation of 2,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves a nucleophilic aromatic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 2,6-dihydroxynaphthalene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C in ethanol . Similarly, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene is synthesized through a nucleophilic substitution reaction of the same starting materials but with 1,6-dihydroxynaphthalene instead . These methods could potentially be adapted for the synthesis of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the products from the synthesis of 2,6-diacylnaphthalene derivatives have been characterized by UV-vis absorption spectroscopy, electrochemistry, and in some cases, single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) to determine its electronic properties and confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol). However, the synthesis of related polyimides from diamines and aromatic tetracarboxylic dianhydrides suggests that similar compounds can participate in polymerization reactions to form high-performance materials . The reactivity of the compound could be inferred based on these related structures and their known reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated polyimides are well-documented. They exhibit high solubility in organic solvents, form transparent and tough films, and have low moisture absorption and low dielectric constants . These properties are indicative of the potential for 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) to also possess similar desirable attributes, especially if it were to be incorporated into polyimides or other polymers. The thermal stability and mechanical properties of these materials are also noteworthy, with high glass transition temperatures and excellent thermal stability . These properties would be important to consider when analyzing the potential applications of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) in various fields.
Scientific Research Applications
1. Application in Organic Light-Emitting Diodes (OLEDs)
A study by Ye et al. (2010) explored the use of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) derivatives in the field of Organic Light-Emitting Diodes (OLEDs). The researchers synthesized a series of full hydrocarbons with a twisted tetrahedral conformation for use in OLEDs, demonstrating enhanced efficiency and brightness compared to traditional devices. This application showcases the potential of such materials in the development of high-performance OLEDs (Ye et al., 2010).
2. In Solution-Processable Bulk-Heterojunction Devices
Gupta et al. (2015) designed and synthesized a non-fullerene electron acceptor based on a central fluorene moiety for use in solution-processable bulk-heterojunction devices. The material, characterized by excellent solubility and thermal stability, showed promising results in power conversion efficiency, indicating its potential application in the field of photovoltaics (Gupta et al., 2015).
3. In High Thermal Stability and Mobility Materials for OLEDs
Liang et al. (2017) synthesized spiro[fluorene-9,9′-xanthene]-centered molecules with excellent thermal stability and hole mobility for use in OLEDs. The study demonstrated that these materials, when used as a hole transport layer, yielded OLEDs with appreciable performance metrics, highlighting their application in creating efficient OLEDs with high stability (Liang et al., 2017).
4. In Synthesis of Low Band Gap Copolymer for Organic Solar Cell Applications
Piyakulawat et al. (2011) synthesized a new alternating donor-acceptor copolymer containing fluorene for the use in photovoltaic cells. This application demonstrates the versatility of fluorene derivatives in the creation of materials with a narrow band gap, suitable for efficient energy conversion in solar cells (Piyakulawat et al., 2011).
5. In Resistive Switching Characteristics of Polyimides
Yang et al. (2018) investigated the resistive switching characteristics of polyimides derived from fluorene diamines. This research provides insights into the applications of fluorene derivatives in the field of memory storage, demonstrating their potential in developing dynamic and static random access memory devices (Yang et al., 2018).
Safety and Hazards
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) may cause irritation to the eyes, skin, and respiratory system . It is recommended to use only in a well-ventilated area and avoid breathing dust . In case of contact, rinse with plenty of water immediately . During use or storage, avoid contact with strong oxidants and strong acids to prevent dangerous reactions .
Mechanism of Action
Target of Action
It is known to be an important organic light-emitting material , suggesting that its targets could be related to light emission processes in certain applications.
Mode of Action
Given its role as an organic light-emitting material , it is likely that it interacts with its targets to produce or enhance light emission
Biochemical Pathways
As an organic light-emitting material , it may be involved in pathways related to light emission in certain applications. The downstream effects of these pathways would likely be related to the production or enhancement of light.
Result of Action
Given its role as an organic light-emitting material , it is likely that its action results in the production or enhancement of light at the molecular and cellular level.
Action Environment
Given its role as an organic light-emitting material , factors such as temperature, light conditions, and the presence of other compounds could potentially influence its action.
Biochemical Analysis
Biochemical Properties
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) plays a significant role in biochemical reactions, particularly those involving fluorescence and light emission. This compound interacts with various enzymes and proteins, enhancing their fluorescence properties. For instance, it can bind to specific proteins, altering their conformation and enhancing their fluorescence, which is useful in biochemical assays and imaging techniques . The interactions between 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) and biomolecules are primarily non-covalent, involving hydrogen bonding and π-π interactions.
Cellular Effects
The effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the fluorescence of cellular components, making it easier to visualize cellular processes under a microscope . Additionally, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
At the molecular level, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) exerts its effects through several mechanisms. It binds to biomolecules such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can change over time. The compound is relatively stable under normal conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong light exposure . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) vary with different dosages in animal models. At low doses, the compound can enhance fluorescence and improve imaging capabilities without causing significant toxicity . At higher doses, it can cause adverse effects such as cellular toxicity and oxidative stress. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes. It is crucial to determine the optimal dosage to balance the beneficial effects with potential toxicity.
Metabolic Pathways
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the cellular metabolism, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways.
Transport and Distribution
Within cells and tissues, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its accumulation in the nucleus can enhance its interactions with DNA and nuclear proteins, influencing gene expression.
Subcellular Localization
The subcellular localization of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration. Its localization to the nucleus can enhance its interactions with DNA and nuclear proteins, affecting gene expression and cellular function.
properties
IUPAC Name |
6-[9-(6-hydroxynaphthalen-2-yl)fluoren-9-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22O2/c34-27-15-11-21-17-25(13-9-23(21)19-27)33(26-14-10-24-20-28(35)16-12-22(24)18-26)31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-20,34-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPVXMHYSXHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)O)C6=CC7=C(C=C6)C=C(C=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731446 | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934557-66-1 | |
| Record name | 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934557-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




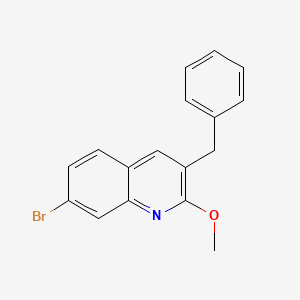

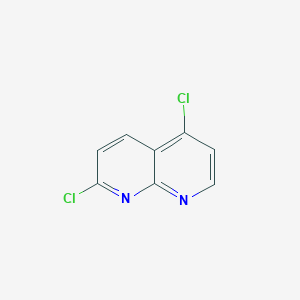
![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)



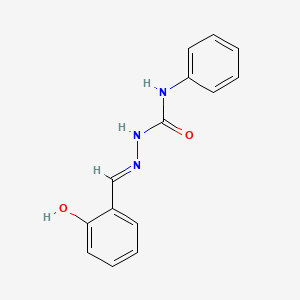
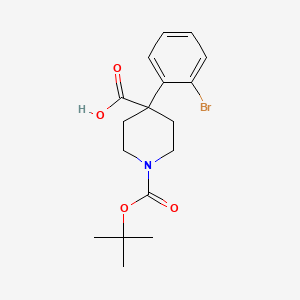
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)
